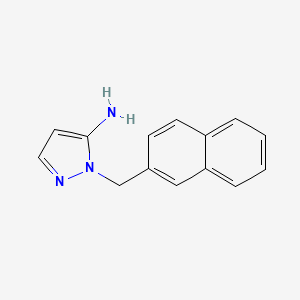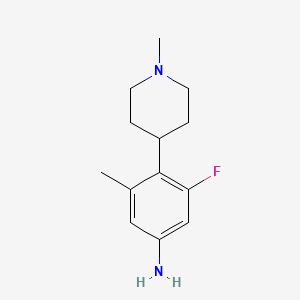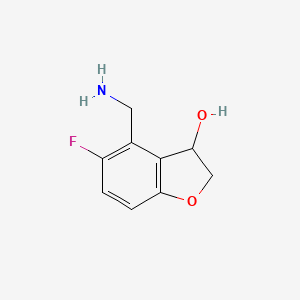
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a benzofuran ring with a fluorine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a fluoro-substituted phenol, with an aldehyde or ketone under acidic or basic conditions. The aminomethyl group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the aminomethyl group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-one (ketone) or 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-carboxylic acid (carboxylic acid).
Reduction: 4-(Aminomethyl)-2,3-dihydrobenzofuran-3-ol (de-fluorinated compound) or 4-(Aminomethyl)-2,3-dihydrobenzofuran-3-amine (amine derivative).
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
4-(Aminomethyl)benzoic acid: Similar structure but lacks the benzofuran ring.
5-Fluoro-2,3-dihydrobenzofuran-3-ol: Lacks the aminomethyl group.
4-(Aminomethyl)-2,3-dihydrobenzofuran-3-ol: Similar but without the fluorine atom.
Uniqueness: 4-(Aminomethyl)-5-fluoro-2,3-dihydrobenzofuran-3-ol is unique due to the combination of the aminomethyl group, fluorine atom, and hydroxyl group on the benzofuran ring, which can impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
4-(aminomethyl)-5-fluoro-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-6-1-2-8-9(5(6)3-11)7(12)4-13-8/h1-2,7,12H,3-4,11H2 |
InChIキー |
VKIIOXMIARVGKU-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C=CC(=C2CN)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


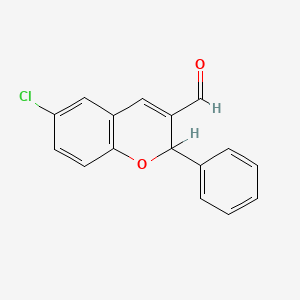
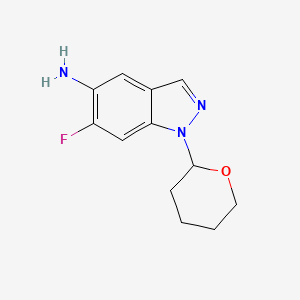
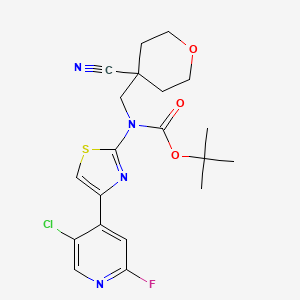
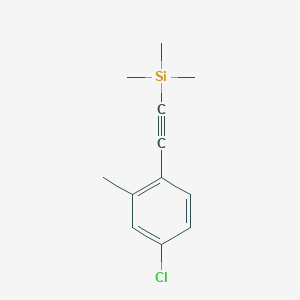
![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)
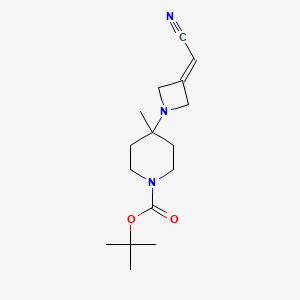
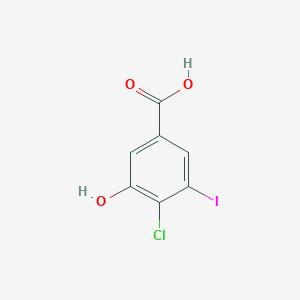
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15365359.png)
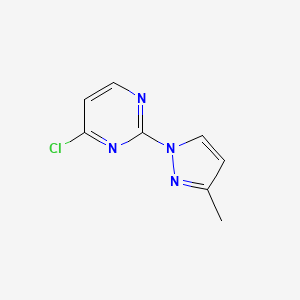
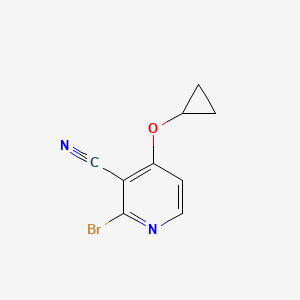

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
